molecular formula C6H6N4O B034975 3-Amino-4,4-dicyanobut-3-enamide CAS No. 110568-63-3

3-Amino-4,4-dicyanobut-3-enamide

Cat. No. B034975
M. Wt: 150.14 g/mol
InChI Key: DSBJJZCCAPOERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,4-dicyanobut-3-enamide (ADCA) is a chemical compound that belongs to the family of enamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The exact mechanism of action of 3-Amino-4,4-dicyanobut-3-enamide is not fully understood. However, it is believed that 3-Amino-4,4-dicyanobut-3-enamide exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 3-Amino-4,4-dicyanobut-3-enamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.

Biochemical And Physiological Effects

3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-Amino-4,4-dicyanobut-3-enamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that 3-Amino-4,4-dicyanobut-3-enamide can reduce tumor growth in animal models and improve survival rates.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Amino-4,4-dicyanobut-3-enamide is its relatively simple synthesis method and high yield. Additionally, 3-Amino-4,4-dicyanobut-3-enamide exhibits a broad range of biological activities, making it a versatile compound for various applications. However, 3-Amino-4,4-dicyanobut-3-enamide also has some limitations for lab experiments. For example, 3-Amino-4,4-dicyanobut-3-enamide is relatively unstable and can decompose over time, making it difficult to store and handle. Additionally, 3-Amino-4,4-dicyanobut-3-enamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Amino-4,4-dicyanobut-3-enamide. One potential direction is the development of novel 3-Amino-4,4-dicyanobut-3-enamide derivatives with improved biological activities and stability. Another direction is the investigation of the mechanisms underlying 3-Amino-4,4-dicyanobut-3-enamide's biological activities, which could lead to the identification of new drug targets. Additionally, 3-Amino-4,4-dicyanobut-3-enamide could be used as a starting material for the synthesis of new materials and polymers with unique properties. Overall, the study of 3-Amino-4,4-dicyanobut-3-enamide has the potential to lead to significant advancements in various fields, including medicine, materials science, and organic synthesis.

Synthesis Methods

3-Amino-4,4-dicyanobut-3-enamide can be synthesized through a multi-step process using readily available starting materials. The first step involves the condensation of malononitrile with ethyl acetoacetate to form a beta-keto nitrile intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is treated with acetic anhydride to obtain 3-Amino-4,4-dicyanobut-3-enamide. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

3-Amino-4,4-dicyanobut-3-enamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 3-Amino-4,4-dicyanobut-3-enamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3-Amino-4,4-dicyanobut-3-enamide has been used as a reagent for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

3-amino-4,4-dicyanobut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-2-4(3-8)5(9)1-6(10)11/h1,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBJJZCCAPOERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(C#N)C#N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4-dicyanobut-3-enamide

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